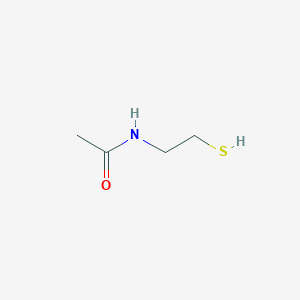

N-Acetylcysteamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-sulfanylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFZADXWLMXITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152289 | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-73-4 | |

| Record name | Acetylcysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylcysteamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-sulfanylethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLCYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cysteamine in Lysosomal Storage Diseases: A Technical Guide to its Biological Function and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystinosis, a rare autosomal recessive lysosomal storage disease, serves as the archetypal model for understanding the therapeutic utility of cysteamine (B1669678). The disease arises from mutations in the CTNS gene, leading to a dysfunctional lysosomal cystine transporter, cystinosin. This defect causes the accumulation and crystallization of cystine within lysosomes, precipitating a cascade of cellular and organ damage, most notably renal failure. Cysteamine is the cornerstone of treatment, functioning as a cystine-depleting agent that significantly mitigates disease progression. This technical guide provides an in-depth exploration of the multifaceted biological functions of cysteamine, detailing its primary mechanism of action, its impact on cellular homeostasis, and the experimental methodologies used to evaluate its efficacy.

Pathophysiology of Cystinosis

The cellular pathology of cystinosis originates from a singular molecular defect: the failure to transport cystine out of the lysosome.

-

Genetic Basis: Mutations in the CTNS gene disrupt the synthesis of cystinosin, a seven-transmembrane protein embedded in the lysosomal membrane.[1][2]

-

Molecular Defect: Cystinosin is the specific transporter responsible for exporting cystine—the disulfide dimer of cysteine—from the lysosome into the cytoplasm following the degradation of proteins.[2][3][4]

-

Substrate Accumulation: In the absence of functional cystinosin, cystine accumulates to levels up to 1000 times the normal concentration, eventually exceeding its solubility limit and forming intralysosomal crystals.[2][5]

-

Cellular Consequences: This lysosomal overload triggers a series of detrimental downstream effects, including increased oxidative stress, impaired autophagy, apoptosis, and ultimately, widespread tissue damage.[2][6] The kidneys are the first and most severely affected organs, leading to renal Fanconi syndrome in infancy and end-stage renal disease (ESRD) by the first decade of life if left untreated.[2][7]

Core Biological Function: Cystine Depletion

The primary therapeutic action of cysteamine is to bypass the defective cystinosin transporter, providing an alternative route for cystine clearance from the lysosome.

3.1 Mechanism of Action: Thiol-Disulfide Exchange

Cysteamine, an aminothiol, enters the lysosome via a yet-unidentified transporter.[2][8] Inside the acidic environment of the lysosome, it initiates a chemical reaction with the accumulated cystine.

-

Reaction: Cysteamine's thiol group (-SH) attacks the disulfide bond (-S-S-) of cystine.

-

Products: This thiol-disulfide exchange reaction breaks down one molecule of cystine into one molecule of cysteine and one molecule of a mixed disulfide, cysteine-cysteamine.[2][3][4][5]

-

Alternative Egress: Both reaction products are structurally distinct from cystine and can exit the lysosome via other, unaffected transporters. Cysteine is removed by the cysteine transporter, while the cysteine-cysteamine mixed disulfide, which mimics the cationic amino acid lysine, is exported by the PQLC2 transporter.[2][3][9]

This mechanism effectively reduces the intralysosomal cystine concentration, preventing crystallization and mitigating downstream cellular damage.[5][8]

Secondary Biological Functions

Beyond its primary role in cystine depletion, cysteamine modulates other critical cellular pathways implicated in the pathophysiology of lysosomal storage diseases.

4.1 Mitigation of Oxidative Stress

Lysosomal cystine accumulation disrupts cellular redox balance, primarily by depleting glutathione (B108866) (GSH), a major intracellular antioxidant.[6] This leads to an increase in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[6] Cysteamine combats oxidative stress through two main avenues:

-

Indirectly: By reducing the intralysosomal cystine load, it alleviates the primary trigger for GSH depletion.[6]

-

Directly: As an aminothiol, cysteamine can act as a direct scavenger of free radicals, such as superoxide (B77818) and hydrogen peroxide.[5][10] Studies have shown that cysteamine treatment can normalize intracellular GSH levels, reduce ROS production, and protect cells from oxidative damage.[6]

4.2 Modulation of Autophagy

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, relying heavily on functional lysosomes. In cystinosis, this process is impaired.

-

Impaired Chaperone-Mediated Autophagy (CMA): Studies have shown that cystinosis leads to a specific defect in CMA, a selective form of autophagy. This is characterized by the mislocalization of the CMA receptor LAMP2A.[11]

-

Cystine-Independent Effect: Importantly, the CMA defect is not corrected by cysteamine treatment, even when lysosomal cystine levels are reduced.[11] This suggests that the cystinosin protein itself, independent of its transporter function, plays a role in regulating CMA.

-

mTOR Pathway: In cystinosis, the mTORC1 signaling pathway, a master regulator of cell growth and autophagy, is downregulated. Cysteamine treatment alone does not rescue this signaling defect.[4] However, dual treatment with cysteamine and an mTOR inhibitor like everolimus (B549166) has been shown to restore basal autophagy, suggesting a synergistic relationship.[12]

Quantitative Efficacy of Cysteamine Therapy

The clinical efficacy of cysteamine is well-documented, with quantitative data demonstrating its ability to reduce cystine levels and improve patient outcomes.

Table 1: Cysteamine Dosage and Cystine Depletion

| Parameter | Value | Reference |

| Typical Oral Dosage (Immediate-Release) | 60 - 90 mg/kg/day (divided q6h) | [13] |

| Target Leukocyte Cystine Level | < 1.0 nmol half-cystine/mg protein | [14] |

| Mean Leukocyte Cystine Depletion | 82% - 95% | [1][15][16] |

| Delayed-Release Formulation (Peak Level) | 0.62 ± 0.05 nmol 1/2 cystine/mg protein | [17] |

| Immediate-Release Formulation (Peak Level) | 0.54 ± 0.05 nmol 1/2 cystine/mg protein | [17] |

| Topical Ophthalmic Solution | 0.55% (Cystaran®) | [18][19] |

Table 2: Key Clinical Outcomes of Cysteamine Treatment

| Clinical Endpoint | Outcome with Cysteamine Therapy | Reference |

| Renal Function | Delays progression to End-Stage Renal Disease (ESRD) | [1][2][20] |

| Growth | Significantly improves growth velocity in children | [1][15] |

| Extra-renal Complications | Prevents or delays hypothyroidism, myopathy, and other systemic issues | [1][13] |

| Corneal Crystals | Topical application can dissolve corneal crystals and ameliorate photophobia | [18] |

| Life Expectancy | Extends life expectancy significantly | [2] |

Key Experimental Protocols

Evaluating the efficacy of cysteamine and understanding its biological impact requires a suite of specialized cellular and biochemical assays.

6.1 Protocol 1: Quantification of Intracellular Leukocyte Cystine by LC-MS/MS

This is the gold-standard method for diagnosing cystinosis and monitoring therapeutic efficacy.

-

1. Leukocyte Isolation:

-

Collect whole blood in a heparinized or EDTA tube.

-

Isolate leukocytes (or specifically granulocytes) using a standard method such as dextran (B179266) sedimentation followed by hypotonic lysis of remaining red blood cells.

-

Wash the leukocyte pellet with phosphate-buffered saline (PBS).

-

-

2. Lysis and Deproteinization:

-

Resuspend the cell pellet in a known volume of water.

-

To an aliquot of the cell suspension, add an equal volume of ice-cold 12% Trichloroacetic Acid (TCA) or Sulfosalicylic Acid (SSA) to lyse the cells and precipitate proteins. This step also stabilizes cystine.

-

Vortex vigorously and incubate on ice for at least 10 minutes.

-

-

3. Sample Preparation for LC-MS/MS:

-

Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant, which contains the acid-soluble amino acids including cystine, to a new tube.

-

Add a known concentration of a stable isotope-labeled internal standard (e.g., d4-cystine).

-

-

4. LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-phase).

-

Perform analysis using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both cystine and the internal standard.

-

-

5. Quantification:

-

Determine the protein concentration of the initial cell lysate using a standard method (e.g., Lowry or BCA assay).

-

Calculate the concentration of cystine in the sample by comparing the peak area ratio of cystine to the internal standard against a standard curve.

-

Express the final result as nmol of half-cystine per mg of protein.

-

6.2 Protocol 2: Assessment of Cellular Oxidative Stress (DCFH-DA Assay)

This assay measures the intracellular generation of Reactive Oxygen Species (ROS).

-

1. Cell Culture:

-

Seed cells (e.g., human kidney proximal tubular cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

2. Treatment:

-

Treat cells with cysteamine or control vehicle for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂).

-

-

3. Probe Loading:

-

Remove the treatment medium and wash cells once with pre-warmed, serum-free medium or PBS.

-

Add medium containing 5-10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well.

-

Incubate at 37°C for 30-60 minutes, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

-

4. Measurement:

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add PBS back to the wells.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

5. Normalization:

-

After reading, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well.

-

6.3 Protocol 3: Monitoring Autophagic Flux by Western Blot for LC3-II

An increase in the autophagosome marker LC3-II can mean either autophagy induction or a block in lysosomal degradation. An autophagic flux assay is required to distinguish between these possibilities.

-

1. Cell Culture and Treatment:

-

Plate cells and treat with four conditions: (1) Untreated control, (2) Cysteamine, (3) Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours), and (4) Cysteamine + Lysosomal inhibitor.

-

-

2. Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse cells directly in 1x Laemmli sample buffer or an appropriate lysis buffer (e.g., RIPA) supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

3. SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-30 µg) per lane on a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic form, ~18 kDa) and LC3-II (lipidated, membrane-bound form, ~16 kDa).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

-

-

4. Interpretation of Autophagic Flux:

-

Quantify the LC3-II band intensity using densitometry and normalize to the loading control.

-

Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. If cysteamine induces autophagy, the accumulation of LC3-II will be significantly greater in the "Cysteamine + Inhibitor" lane compared to the "Inhibitor only" lane.

-

Conclusion and Future Directions

Cysteamine remains the definitive therapy for cystinosis, a devastating lysosomal storage disease. Its primary biological function—the chemical bypass of the defective cystinosin transporter—is a clear and effective example of substrate reduction therapy.[4] Furthermore, its secondary roles in mitigating oxidative stress contribute to its overall therapeutic benefit.[5][6] However, the discovery that cysteamine does not correct underlying defects in cellular processes like chaperone-mediated autophagy and mTORC1 signaling highlights the complexity of cystinosis pathophysiology.[4][11] This indicates that cystinosin possesses functions beyond simple cystine transport.

Future research and drug development should focus on complementary therapeutic strategies. These may include gene therapy to restore functional cystinosin, the development of next-generation cystine-depleting agents with improved tolerability and dosing schedules, and combination therapies that target the cystine-independent cellular defects, such as mTOR modulators, to provide a more comprehensive treatment for this complex disease.

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 4. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]

- 6. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]

- 8. Methods for the quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. agilent.com [agilent.com]

- 17. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. erndim.org [erndim.org]

- 20. benchchem.com [benchchem.com]

N-Acetylcysteamine Thioesters: A Technical Guide to Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the synthesis and chemical properties of N-Acetylcysteamine (NAC) thioesters, also known as S-N-acetylcysteamine (SNAC) thioesters. It includes detailed experimental protocols, quantitative data, and visualizations of key processes for professionals engaged in chemical biology, enzymology, and pharmaceutical development.

Introduction: The Significance of this compound Thioesters

This compound (NAC) thioesters are a pivotal class of compounds in biochemical research and drug development. Thioesters are critical functional groups in numerous biosynthetic pathways, serving as activated acyl intermediates linked to carrier thiols like coenzyme A (CoA) or acyl carrier proteins (ACPs).[1] NAC thioesters effectively mimic the terminal 4'-phosphopantetheine (B1211885) arm of these natural carriers, making them invaluable tools for studying megasynthase enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and fatty acid synthases (FAS).[1][2]

Their utility extends beyond biosynthetic studies. As membrane-permeable mimics of coenzyme A, they can be used to supplement bacterial fermentation systems to generate novel polyketides.[2][3] Furthermore, the thioester linkage can be employed as a prodrug strategy to enhance the bioavailability and mask the undesirable odor of N-acetylcysteine (NAC), a widely used mucolytic and antioxidant agent.[4] Their reactivity also allows them to serve as chemical probes to investigate non-enzymatic post-translational modifications and their effects on metabolic pathways.[5] This guide details the synthesis, chemical characteristics, and key applications of these versatile molecules.

Chemical and Physical Properties

Acylated NAC thioesters possess two primary functional groups: the thioester and the acetamide (B32628). This combination, while useful, also presents challenges. The thioester is susceptible to reactions with nucleophiles, and the polar acetamide group can complicate purification and may act as a chelating ligand for metals.[1]

Reactivity and Stability

The thioester bond is more reactive than an ester bond but less reactive than an acid anhydride (B1165640).[6] This intermediate reactivity is crucial for its biological role as an acyl group carrier.[6] Under physiological pH, the thioester bond is relatively stable against simple hydrolysis.[7][8] However, it is susceptible to transthioesterification in the presence of biological thiols like glutathione, a reaction often catalyzed by enzymes in a biological context.[8] The stability and reactivity of the thioester bond can also be significantly influenced by the three-dimensional structure of proteins to which it is conjugated.[7]

Physical Data

Key physical and chemical properties of the parent compound, this compound, are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H9NOS | [9] |

| Molecular Weight | 119.19 g/mol | [9] |

| Boiling Point | 138-140 °C at 7 mmHg | |

| Melting Point | 6-7 °C | |

| Density | 1.121 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.511 | |

| pKa (Thiol Group) | ~8.0 | [10][11] |

Synthesis of this compound Thioesters

The synthesis of NAC thioesters involves the formation of a thioester bond between a carboxylic acid and this compound. Several methods have been established, ranging from standard coupling reactions to more complex transition-metal-catalyzed cross-couplings.

Synthesis of this compound (Starting Material)

The precursor, this compound, can be readily synthesized from cysteamine (B1669678) hydrochloride.

Experimental Protocol: Acetylation of Cysteamine [3]

-

Dissolve cysteamine hydrochloride (100 mmol), sodium bicarbonate (300 mmol), and potassium hydroxide (B78521) (100 mmol) in 500 mL of deionized water.

-

Once all solids are dissolved, add acetic anhydride (100 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Adjust the pH of the solution to 4 using concentrated HCl.

-

Extract the aqueous solution three times with 100 mL portions of ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate (B86663) (Na2SO4), and filter.

-

Purify the crude product by column chromatography (DCM/MeOH 99:1) to yield this compound as a colorless oil (Typical Yield: ~61%).[3]

General Thioesterification Methods

The most common approaches involve the activation of a carboxylic acid followed by nucleophilic attack from the thiol of this compound.

Method A: Steglich Esterification This method uses a carbodiimide (B86325) coupling agent, such as EDC, and a catalyst, like DMAP, to facilitate the reaction.

Experimental Protocol: General Procedure for Steglich Esterification [1]

-

Dissolve the carboxylic acid (1.0 eq.) and this compound (1.5 eq.) in dichloromethane (B109758) (CH2Cl2) to a concentration of 0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by diluting with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Separate the phases and extract the aqueous layer three times with CH2Cl2.

-

Combine the organic phases, wash with brine, dry over magnesium sulfate (MgSO4), and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue via column chromatography to obtain the desired NAC thioester.

Caption: Workflow for Steglich esterification to form NAC thioesters.

Method B: Carbonyldiimidazole (CDI) Activation CDI is another effective activating agent for forming NAC thioesters, particularly for malonic acid derivatives.[3]

Experimental Protocol: General Procedure for CDI Activation [3]

-

Dissolve the carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add N,N'-carbonyldiimidazole (CDI) (1.3 eq.) and DMAP (0.3 eq.).

-

After a suitable activation period, add this compound (1.5 eq.).

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Perform an appropriate aqueous workup and purify by column chromatography. (Yields can be high, e.g., 82% for a methylmalonate derivative).[3]

Advanced Synthesis of Complex Thioesters

For creating more complex or highly functionalized NAC thioesters, cross-coupling reactions are employed. This is the first report of a transition-metal-catalyzed cross-coupling reaction in the presence of an SNAC thioester.[1]

Method C: Hydroboration / Suzuki-Miyaura Reaction This one-pot sequence allows for the coupling of a terminal alkene with a vinyl-halide-functionalized NAC thioester.[1]

Experimental Protocol: Hydroboration-Suzuki-Miyaura Reaction [1]

-

Hydroboration: Dissolve the terminal alkene (1.5 eq.) in freshly degassed tetrahydrofuran (THF) (1 M). Cool to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 eq., 0.5 M in THF) dropwise. Stir the mixture overnight, allowing it to slowly warm to room temperature.

-

Suzuki-Miyaura Coupling: To the hydroboration mixture, add freshly degassed dimethylformamide (DMF) (to achieve a total concentration of 0.2 M), the thioester vinyl-halide (1.0 eq.), PdCl2(dppf) (5 mol%), triphenylarsine (B46628) (AsPh3) (5 mol%), and cesium carbonate (Cs2CO3) (2.0 eq.).

-

Heat the resulting suspension to 50 °C and monitor the reaction progress.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Caption: One-pot hydroboration/Suzuki-Miyaura reaction sequence.

Summary of Synthesis Yields

The choice of synthetic method depends on the complexity of the target molecule and the functional groups present. The following table summarizes reported yields for various reactions.

| Synthesis Method | Substrates | Reported Yield | Reference |

| Acetylation | Cysteamine HCl + Acetic Anhydride | 61% | [3] |

| CDI Activation | D3-Methylmalonic Acid + NAC | 82% | [3] |

| Reaction w/ Aldehyde | N-acetylcysteine + Pyruvaldehyde | 59-86% | [12] |

| Suzuki-Miyaura | Varied (Optimization Study) | Up to 71% | [1] |

| Heck Reaction | Vinyl Iodide + Alkene Fragments | Not Quantified | [13] |

Applications in Research and Drug Development

Probing Biosynthetic Pathways

NAC thioesters are indispensable for the functional study of PKS and NRPS systems.[1] They act as substrate surrogates, mimicking the natural acyl-ACP or acyl-CoA, which allows researchers to study individual enzymatic domains, probe substrate specificity, and generate intermediates for chemoenzymatic synthesis.[1][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of this compound activated methylmalonate incorporation into polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of this compound activated methylmalonate incorporation into polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Acetylcysteamine | C4H9NOS | CID 14484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways Involving N-Acetylcysteine and Glutathione Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involving N-Acetylcysteine (NAC) and the synthesis of glutathione (B108866) (GSH). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecular mechanisms, quantitative data, experimental protocols, and regulatory signaling pathways.

Core Biochemical Pathway of Glutathione Synthesis

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical tripeptide antioxidant synthesized in the cytosol of all mammalian cells.[1] Its synthesis is a two-step, ATP-dependent process involving two key enzymes: Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).

Step 1: Formation of γ-Glutamylcysteine

The initial and rate-limiting step in GSH synthesis is the formation of the dipeptide γ-glutamylcysteine from the amino acids L-glutamate and L-cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase.[1][2] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[3] While GCLC possesses the enzymatic activity, GCLM regulates its catalytic function by lowering the Km for glutamate (B1630785) and increasing the Ki for GSH, thus modulating the enzyme's sensitivity to feedback inhibition.[3]

Step 2: Formation of Glutathione

The second step involves the addition of glycine (B1666218) to the C-terminal of γ-glutamylcysteine to form glutathione. This reaction is catalyzed by the enzyme Glutathione Synthetase (GS).[4][5]

The Role of N-Acetylcysteine (NAC) in Glutathione Synthesis

N-Acetylcysteine (NAC) is a prodrug for the amino acid L-cysteine.[6] The availability of cysteine is the primary rate-limiting factor for GSH synthesis.[7] NAC is readily absorbed and deacetylated in the body to yield cysteine, thereby increasing the intracellular cysteine pool available for GCL to initiate GSH synthesis.[6] This makes NAC an effective agent for replenishing intracellular GSH levels, particularly under conditions of oxidative stress or GSH depletion.[6]

Quantitative Data

The following tables summarize key quantitative data related to the glutathione synthesis pathway and the pharmacokinetics of N-Acetylcysteine.

Table 1: Kinetic Parameters of Glutathione Synthesis Enzymes

| Enzyme | Substrate | Km (mM) | Vmax | Organism/Tissue | Reference(s) |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.4 - 4 | 1.48 ± 0.10 mmol/L erythrocytes/hr (for TFG synthesis) | Rat, Human Erythrocytes | [3][4] |

| L-Cysteine | ~0.1 | Rat | [3] | ||

| Glutathione Synthetase (GS) | γ-Glutamylcysteine | - | 35.9 µmoles/mg protein/hr | Human Erythrocytes | [5] |

| Glycine | - |

Table 2: Cellular and Plasma Concentrations of Glutathione

| Analyte | Compartment | Concentration | Reference(s) |

| Total Glutathione (GSH + GSSG) | Intracellular (general) | 1-10 mM | [1] |

| Plasma | 2-20 µM | ||

| Reduced Glutathione (GSH) | Cytosol | >98% of total | |

| N-Acetylcysteine (NAC) - Oral Administration | Peak Plasma Concentration (200-400 mg dose) | 0.35 - 4 mg/L | |

| Time to Peak Plasma Concentration | 1 - 2 hours | ||

| Oral Bioavailability | < 10% |

Table 3: Effects of NAC Administration on Plasma Amino Acids and Intracellular GSH

| Study Population | NAC Dosage | Effect on Plasma Cysteine | Effect on Intracellular GSH | Reference(s) |

| Healthy Volunteers | 30 mg/kg oral | Marked increase in free cysteine | No change in plasma GSH at baseline; increased during paracetamol-induced demand | [8] |

| Asthenoteratozoospermic Men | 600 mg, three times daily for 12 weeks | - | Significant increase in sperm GSH levels | [9][10] |

Signaling Pathways and Logical Relationships

The synthesis of glutathione is tightly regulated, primarily through the Keap1-Nrf2 signaling pathway, which responds to oxidative stress. N-Acetylcysteine has been shown to activate this pathway, leading to the increased expression of antioxidant genes, including those for GCL and GS.

Glutathione Biosynthesis Pathway

This diagram illustrates the core two-step enzymatic process of glutathione synthesis from its constituent amino acids.

Role of N-Acetylcysteine (NAC)

This diagram shows how NAC acts as a precursor for cysteine, feeding into the glutathione synthesis pathway.

Keap1-Nrf2 Regulatory Pathway

This diagram illustrates the Keap1-Nrf2 signaling pathway, a key regulator of antioxidant gene expression, including the enzymes for glutathione synthesis. NAC can induce this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAC and glutathione synthesis.

Measurement of Glutamate-Cysteine Ligase (GCL) Activity in Tissue Homogenate

Principle: This assay measures the rate of γ-glutamylcysteine (γ-GC) formation from L-glutamate and L-cysteine in the presence of ATP. The product, γ-GC, is then quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tissue of interest (e.g., liver)

-

Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 20% glycerol)

-

Reaction buffer (100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA)

-

Substrate solution (40 mM ATP, 40 mM L-glutamate, 10 mM L-cysteine in reaction buffer)

-

Stopping solution (e.g., 10% sulfosalicylic acid)

-

HPLC system with a C18 column and a suitable detector (e.g., fluorescence or electrochemical)

-

γ-Glutamylcysteine standard

Procedure:

-

Tissue Homogenization:

-

Excise and weigh the tissue on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:4 w/v).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Pre-warm the reaction buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, add a specific amount of tissue supernatant (e.g., 50-100 µg of protein).

-

Initiate the reaction by adding the substrate solution to a final volume of, for example, 200 µL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold stopping solution.

-

-

Quantification of γ-Glutamylcysteine:

-

Centrifuge the stopped reaction mixture to pellet precipitated proteins.

-

Filter the supernatant and inject a defined volume onto the HPLC system.

-

Separate the components using an appropriate mobile phase gradient.

-

Detect and quantify the γ-GC peak by comparing its area to a standard curve prepared with known concentrations of γ-GC.

-

-

Calculation:

-

Calculate the GCL activity as nmol of γ-GC produced per minute per mg of protein.

-

Quantification of Intracellular Glutathione (GSH) by HPLC

Principle: This method allows for the sensitive and specific quantification of reduced glutathione (GSH) in cell lysates using HPLC with fluorescence detection after derivatization.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M phosphate (B84403) buffer with 5 mM EDTA, pH 7.5)

-

Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr))

-

HPLC system with a C18 column and fluorescence detector

-

GSH standard

Procedure:

-

Cell Lysis and Deproteinization:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and lyse by sonication or freeze-thaw cycles on ice.

-

Add an equal volume of cold MPA (e.g., 10%) or PCA to precipitate proteins.

-

Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

Mix a portion of the supernatant with the derivatizing agent solution according to the specific protocol for the chosen reagent (e.g., incubate with OPA at room temperature for 15 minutes in the dark).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the GSH-derivative using an isocratic or gradient elution with a suitable mobile phase.

-

Detect the fluorescent derivative at its specific excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve by derivatizing known concentrations of GSH standard in the same manner as the samples.

-

Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.

-

Normalize the GSH concentration to the protein content of the initial cell lysate or to the cell number.

-

Experimental Workflows

Workflow for Investigating the Effect of NAC on Intracellular GSH Levels

This diagram outlines the typical experimental workflow to assess the impact of N-Acetylcysteine treatment on the intracellular glutathione concentration in a cell culture model.

This comprehensive guide provides a foundational understanding of the biochemical pathways involving N-Acetylcysteine and glutathione synthesis. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for designing and interpreting experiments in this critical area of research.

References

- 1. GCLC glutamate-cysteine ligase catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Glutathione biosynthesis in human erythrocytes. I. Identification of the enzymes of glutathione synthesis in hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione Synthesis in Human Erythrocytes: II. PURIFICATION AND PROPERTIES OF THE ENZYMES OF GLUTATHIONE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The biosynthesis of glutathione in human erythrocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of N-Acetylcysteine on Cellular Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases.[1][2] In vitro cell culture models are indispensable tools for investigating the molecular mechanisms of oxidative damage and for evaluating the efficacy of potential antioxidant compounds. N-Acetylcysteine (NAC), a precursor of the amino acid L-cysteine and the antioxidant glutathione (B108866) (GSH), is a widely utilized agent in both clinical and laboratory settings to counteract oxidative stress.[3][4] Its therapeutic utility stems from its ability to replenish intracellular GSH levels, directly scavenge free radicals, and modulate redox-sensitive signaling pathways.[5][6]

This technical guide provides an in-depth overview of the in vitro effects of NAC on cellular oxidative stress. It summarizes key quantitative data, details common experimental protocols for assessing NAC's efficacy, and visualizes the core molecular pathways and experimental workflows involved.

Mechanisms of Action of N-Acetylcysteine

The antioxidant effects of NAC in vitro are attributed to several interconnected mechanisms.[5] While often described as a direct ROS scavenger, its primary and most well-established role is that of a cysteine prodrug, thereby supporting the synthesis of the body's principal endogenous antioxidant, glutathione.[3][6]

-

Glutathione (GSH) Precursor: NAC is readily deacetylated within the cell to yield L-cysteine, which is the rate-limiting substrate for the synthesis of GSH.[3][5] By increasing the intracellular cysteine pool, NAC boosts GSH levels, enhancing the cell's capacity to neutralize ROS and detoxify electrophilic compounds.[4][5][7]

-

Direct ROS Scavenging: The thiol (-SH) group in NAC can directly interact with and neutralize certain reactive oxygen species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl).[4][5][8] However, it is considered a weak scavenger of other key radicals like superoxide (B77818) (O₂•⁻).[9] The direct scavenging activity is most relevant in conditions of significant cysteine and GSH depletion.[5]

-

Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which may restore the function of proteins that have been oxidized and release free thiols with antioxidant activity.[3][5]

-

Modulation of Inflammatory Pathways: NAC has been shown to inhibit pro-inflammatory signaling pathways, such as NF-κB, which are often activated by oxidative stress.[10]

Quantitative Effects of NAC on Oxidative Stress Markers

The following tables summarize quantitative data from various in vitro studies, demonstrating the effects of NAC on key markers of oxidative stress.

Table 1: Effect of NAC on Intracellular Reactive Oxygen Species (ROS)

| Cell Line | Oxidative Insult | NAC Concentration | Incubation Time | Result | Citation |

| H9c2 Cardiomyocytes | 250 µmol/L H₂O₂ | Not specified | Pretreatment | Significantly attenuated H₂O₂-induced ROS increase | [2][11] |

| T lymphocytes (CRF patients) | Endogenous | Not specified | 24 hours | Significant decrease in Mean Fluorescence Intensity (ROS indicator) | [12][13] |

| SIEC02 (Porcine intestinal) | 20 µg/mL Zearalenone | 81, 162, 324 µg/mL | 6h pretreatment | Significant reduction in ZEN-induced ROS production | [4][14] |

| HK-2 (Human kidney) | 400µM TGHQ | 1 mM | Not specified | Abolished TGHQ-induced ROS production | [15] |

| iPSCs (Hematopoietic diff.) | Culture-induced stress | 1 mM | During differentiation | Reversed progressive accumulation of intracellular ROS | [16] |

Table 2: Effect of NAC on Intracellular Glutathione (GSH) Levels

| Cell Line | NAC Concentration | Incubation Time | Result | Citation |

| LNCaP (Prostate cancer) | 5 mM | 4 hours | Significant increase in total GSH levels | [17][18] |

| PC-3 (Prostate cancer) | 5 mM | 12 hours | Significant increase in total GSH levels | [17][18] |

| CCD-966SK (Human skin) | 1.0 mM | 1 day | GSH level approximately doubled compared to controls | [17] |

| H9c2 Cardiomyocytes | Not specified | Pretreatment | Markedly increased levels of total and reduced GSH | [11] |

| HIV-infected patient T cells | Oral NAC (in vivo data) | 8 weeks | Restored GSH levels in whole blood and T cells | [19] |

Table 3: Effect of NAC on Cell Viability and Apoptosis under Oxidative Stress

| Cell Line | Oxidative Insult | NAC Concentration | Incubation Time | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | IPEC-J2 (Intestinal epithelial) | 100 µM H₂O₂ | 800 µM | 2 days | Increased cell viability and proliferation; decreased apoptosis |[8] | | H9c2 Cardiomyocytes | H₂O₂ | Not specified | Pretreatment | Increased cell viability; inhibited activation of caspase-3, -8, and -9 |[11] | | T lymphocytes (CRF patients) | Endogenous | Not specified | 24 hours | Apoptosis rate decreased significantly |[12][13] | | SIEC02 (Porcine intestinal) | 20 µg/mL Zearalenone | 81, 162, 324 µg/mL | 6h pretreatment | Inhibited apoptosis; reduced expression of pro-apoptotic genes (Bax, Caspase-3/9) |[4] | | H9c2 Cardiomyocytes | None (High dose NAC) | 2 and 4 µM | 24 hours | Induced apoptosis (18.6% and 24.5% respectively vs 5.4% control) |[20][21] |

Note: High concentrations of NAC can paradoxically induce oxidative stress and apoptosis in certain cell lines, highlighting the importance of dose-response studies.[21][22]

Modulation of Cellular Signaling Pathways

NAC exerts its effects not only by direct chemical interactions but also by modulating critical intracellular signaling pathways that govern the cellular antioxidant response.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[23] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, upregulating their expression. These genes include enzymes involved in GSH synthesis and regeneration (e.g., GCLC, GSS) and detoxification enzymes (e.g., HO-1, NQO1).[23]

In vitro studies have demonstrated that NAC can promote the nuclear translocation of Nrf2, leading to the transcriptional activation of its target genes, thereby bolstering the cell's intrinsic antioxidant defenses.[23][24]

Experimental Protocols

Detailed and consistent methodologies are critical for studying the in vitro effects of NAC. Below are generalized protocols for key experiments. Researchers should optimize concentrations and incubation times for their specific cell line and experimental context.[10]

General Experimental Workflow

A typical experiment to assess the protective effects of NAC against an oxidative insult follows a logical sequence of cell culture, pretreatment, induction of stress, and subsequent measurement of relevant endpoints.

Protocol: Measurement of Intracellular ROS using DCFH-DA

This assay uses 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[1][14]

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well black plate for fluorescence reading) and allow them to adhere overnight.

-

Pretreatment: Remove the culture medium and add a fresh medium containing the desired concentrations of NAC. Incubate for the optimized pretreatment time (e.g., 1-4 hours).

-

Probe Loading: Remove the NAC-containing medium, wash cells once with warm phosphate-buffered saline (PBS), and add a medium containing 5-10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.

-

Oxidative Insult: Remove the DCFH-DA solution, wash cells once with warm PBS, and add the pro-oxidant agent (e.g., H₂O₂) in a serum-free medium.

-

Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over 1-2 hours.[25]

Protocol: Quantification of Intracellular Glutathione (GSH)

This colorimetric assay is based on the reaction of GSH with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measurable at 412 nm.[1][18]

-

Cell Seeding and Treatment: Culture and treat cells with NAC in a larger format (e.g., 6-well plate) to obtain sufficient cell numbers.

-

Sample Preparation:

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., containing 0.5% picric acid) and scraping the cells.[17]

-

Centrifuge the cell lysate to pellet the protein precipitate. The supernatant contains the GSH.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate supernatant.

-

Prepare a standard curve using known concentrations of GSH.

-

Add the DTNB reagent and GSH reductase to each well.

-

Add NADPH to initiate the reaction.

-

-

Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the GSH concentration.[1]

-

Normalization: Quantify the protein content in the cell lysate pellet (e.g., using a BCA assay) and normalize the GSH concentration to the total protein amount (e.g., µmol/mg protein).[18]

Protocol: Assessment of Cell Viability using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[10]

-

Cell Seeding and Treatment: Plate cells in a 96-well plate, allow adherence, and treat with NAC and/or an oxidative agent as per the experimental design.[26]

-

MTT Incubation: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Express results as a percentage of the viability of untreated control cells.

Conclusion

N-Acetylcysteine is a potent and versatile antioxidant in vitro, primarily functioning as a precursor to glutathione synthesis, which enhances the cell's endogenous defense mechanisms.[5][7] It also possesses direct ROS scavenging capabilities and can modulate key redox-sensitive signaling pathways like Nrf2-ARE.[4][24] Quantitative analysis consistently demonstrates its ability to reduce ROS levels, replenish GSH stores, and protect cells from oxidative stress-induced apoptosis.[2][12] However, researchers must be cognizant of its dose-dependent effects, as high concentrations can be cytotoxic to some cell lines. The standardized protocols and mechanistic diagrams provided in this guide offer a robust framework for professionals in research and drug development to effectively investigate and harness the antioxidant properties of NAC in vitro.

References

- 1. mdpi.com [mdpi.com]

- 2. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. vinmec.com [vinmec.com]

- 8. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetylcysteine protects induced pluripotent stem cells from in vitro stress: impact on differentiation outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

N-Acetylcysteine as a Precursor for Hydrogen Sulfide (H₂S) Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, is gaining significant attention for its role as a potent precursor for the endogenous production of hydrogen sulfide (B99878) (H₂S). Traditionally, the therapeutic benefits of NAC have been attributed to its ability to replenish glutathione (B108866) (GSH) stores and its direct, albeit weak, reactive oxygen species (ROS) scavenging properties. However, emerging evidence strongly suggests that many of NAC's cytoprotective and antioxidant effects are mediated through its conversion to cysteine and subsequent enzymatic desulfuration to H₂S and sulfane sulfur species. This technical guide provides a comprehensive overview of the biochemical pathways involved, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Introduction: The Paradigm Shift in Understanding NAC's Mechanism of Action

For decades, N-acetylcysteine has been a staple in clinical practice and biomedical research, primarily recognized as a precursor for the synthesis of the major intracellular antioxidant, glutathione.[1] While the replenishment of GSH is undoubtedly a crucial aspect of its function, particularly in cases of GSH depletion such as acetaminophen (B1664979) toxicity, this mechanism does not fully account for the broad spectrum of NAC's observed therapeutic effects.[2] A growing body of research now points to the pivotal role of hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling functions, as a key downstream mediator of NAC's biological activities.[3][4]

NAC is readily deacetylated in the body to yield L-cysteine, a primary substrate for the three key enzymes responsible for endogenous H₂S production: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and the cysteine aminotransferase (CAT)/3-mercaptopyruvate (B1229277) sulfurtransferase (MST) pathway.[5] The H₂S and related sulfane sulfur species generated from NAC-derived cysteine are potent antioxidants and signaling molecules that regulate a myriad of physiological processes, including inflammation, apoptosis, and vascular tone.[1] This guide delves into the core mechanisms of NAC-driven H₂S production, providing researchers and drug development professionals with a detailed understanding of this emerging therapeutic paradigm.

Biochemical Pathways of H₂S Production from N-Acetylcysteine

The journey from NAC to H₂S involves a two-step process: the deacetylation of NAC to cysteine, followed by the enzymatic conversion of cysteine to H₂S. Three primary enzymatic pathways, with distinct subcellular localizations, are responsible for this conversion.

Deacetylation of NAC

Upon administration, NAC is absorbed and distributed throughout the body, where it undergoes deacetylation by acylases to release L-cysteine. This step is critical as it provides the necessary substrate for the H₂S-producing enzymes.

Enzymatic Production of H₂S from Cysteine

Primarily located in the cytosol, CBS and CSE are key enzymes in the transsulfuration pathway. While their canonical role is in the metabolism of sulfur-containing amino acids, they are also significant contributors to H₂S production.

-

Cystathionine γ-Lyase (CSE): CSE catalyzes the α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia. The Michaelis constant (Km) of CSE for cysteine is approximately 3.5 mM, a concentration significantly higher than the typical intracellular free cysteine levels, suggesting that an increase in cysteine availability from NAC supplementation can proportionally enhance H₂S production by CSE.[5]

-

Cystathionine β-Synthase (CBS): CBS can also generate H₂S from L-cysteine through a β-replacement reaction. The Km of CBS for cysteine is even higher, around 6 mM.[5] In tissues like the brain and kidney, CBS is considered a major source of H₂S.[6]

This pathway is predominantly active within the mitochondria, a key site for NAC-mediated antioxidant effects.[2]

-

Cysteine Aminotransferase (CAT): In the first step, CAT (which is identical to aspartate aminotransferase) catalyzes the transamination of L-cysteine in the presence of α-ketoglutarate to form 3-mercaptopyruvate (3-MP). The Km of CAT for cysteine is high, at 22 mM.[5]

-

3-Mercaptopyruvate Sulfurtransferase (MST): Subsequently, MST transfers the sulfur atom from 3-MP to a thiol-containing acceptor, ultimately leading to the formation of H₂S.[2] The Km of MST for 3-MP is over 7 mM.[5]

The mitochondrial localization of this pathway is particularly significant, as it positions H₂S production in close proximity to the primary sites of cellular ROS generation, allowing for efficient antioxidant activity.[2]

Signaling Pathway of NAC to H₂S Production

Caption: Biochemical pathways of H₂S production from NAC.

Quantitative Data on H₂S Production

While the qualitative pathways are well-established, quantitative data on H₂S production from NAC are still emerging. The following tables summarize available data from key studies.

Table 1: Comparison of H₂S and Sulfane Sulfur Generation from NAC and Related Precursors

| Compound | Concentration | Effect on H₂S Levels | Effect on Sulfane Sulfur Levels | Cell Line | Reference |

| N-Acetylcysteine (NAC) | 1.5 - 2.0 mM | - | Increased by ~51-56% | SH-SY5Y | |

| N-Acetylcysteine (NAC) | 10 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | |

| L-Cysteine (Cys) | 2 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |

| 3-Mercaptopyruvate (3MP) | 2 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |

| Sodium Sulfide (Na₂S) | 0.4 mM | - | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |

Table 2: Enzyme Kinetics for H₂S Production from Cysteine

| Enzyme | Substrate | Km (mM) | Tissue/Organism | Reference |

| Cystathionine γ-lyase (CSE) | L-Cysteine | ~3.5 | Murine | [5] |

| Cystathionine β-synthase (CBS) | L-Cysteine | ~6 | Murine | [5] |

| Cysteine Aminotransferase (CAT) | L-Cysteine | 22 | Murine | [5] |

| 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate | >7 | Murine | [5] |

Experimental Protocols for Measuring H₂S Production

Accurate measurement of H₂S is crucial for studying its production from NAC. The following are detailed methodologies for commonly used assays.

Monobromobimane (B13751) (MBB) Assay for H₂S Quantification

The monobromobimane (MBB) method is a highly sensitive and reliable HPLC-based assay for the quantification of sulfide.[7][8][9][10] It involves the derivatization of sulfide with MBB to form the fluorescent and stable sulfide dibimane (SDB), which is then quantified by reverse-phase HPLC with fluorescence detection.

Experimental Workflow for MBB Assay

Caption: Workflow for the Monobromobimane (MBB) assay.

Detailed Methodology:

-

Sample Preparation:

-

Prepare cell lysates or collect plasma samples.

-

In a hypoxic chamber (e.g., 1% O₂), add 30 µL of the sample to a PCR tube containing 70 µL of 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA.[7] The alkaline pH helps to trap H₂S as HS⁻.

-

-

Derivatization:

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.[7]

-

-

HPLC Analysis:

-

Analyze the derivatized samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7]

-

Employ a fluorescence detector with excitation at 390 nm and emission at 475 nm.[7]

-

Use a gradient elution program with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[7]

-

Quantify the SDB peak by comparing its area to a standard curve generated with known concentrations of Na₂S.

-

Methylene (B1212753) Blue Assay

The methylene blue assay is a colorimetric method for the determination of sulfide.[11][12][13][14][15] It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions (Fe³⁺) under acidic conditions to form the stable blue dye, methylene blue.

Detailed Methodology:

-

Sample Preparation:

-

To the plasma or cell lysate sample, add a zinc acetate (B1210297) solution to precipitate sulfide as zinc sulfide (ZnS). This step also helps to remove interfering proteins.[12]

-

Centrifuge the sample to pellet the ZnS and protein precipitate.

-

-

Color Development:

-

Re-dissolve the pellet in a solution containing N,N-dimethyl-p-phenylenediamine.[12]

-

Add trichloroacetic acid to precipitate the remaining protein.[12]

-

Centrifuge and transfer the supernatant to a new tube.

-

Add a solution of ferric ammonium (B1175870) sulfate (B86663) to initiate the formation of methylene blue.[12]

-

-

Measurement:

Fluorescent Probes for Live-Cell Imaging

Several fluorescent probes are available for the real-time detection of H₂S and sulfane sulfur species in living cells.

-

HSip-1 DA: A probe used for the detection of endogenous H₂S generation.[2]

-

SSip-1 DA: A probe for detecting sulfane sulfur species.[2]

-

SSP4: A highly selective and sensitive probe for sulfane sulfurs.[16][17]

-

Mitochondria-Targeted Probes: Specific probes have been developed to detect nanomolar levels of H₂S within mitochondria, allowing for the investigation of the CAT/MST pathway.[18]

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging of H₂S/sulfane sulfur.

Physiological and Therapeutic Implications

The production of H₂S and sulfane sulfur species from NAC has profound physiological and therapeutic implications.

-

Antioxidant and Cytoprotective Effects: H₂S and sulfane sulfurs are potent antioxidants that can directly scavenge ROS and protect cells from oxidative stress-induced damage.[1][2] This mechanism is particularly relevant in mitochondria, where NAC-derived H₂S can mitigate oxidative damage at its source.[2]

-

Anti-inflammatory Activity: H₂S has well-documented anti-inflammatory properties, which may contribute to NAC's therapeutic effects in inflammatory conditions.[3]

-

Cardiovascular Protection: By promoting vasodilation and protecting against ischemia-reperfusion injury, H₂S plays a crucial role in cardiovascular health.[5] Supplementation with NAC can therefore be a strategy to boost endogenous H₂S for cardiovascular benefits.

-

Neuromodulation: H₂S functions as a neuromodulator in the central nervous system, and its dysregulation has been implicated in various neurological disorders. The ability of NAC to increase H₂S levels in the brain suggests its potential as a neuroprotective agent.

-

Antiviral Activity: Recent studies have highlighted the potential of H₂S to interfere with viral replication, suggesting a role for NAC in the treatment of viral infections such as COVID-19.[3][19]

Conclusion and Future Directions

The recognition of N-Acetylcysteine as a robust precursor for hydrogen sulfide and sulfane sulfur production represents a significant advancement in our understanding of its therapeutic mechanisms. This shift in perspective from a simple antioxidant to a modulator of H₂S signaling opens up new avenues for research and drug development. Future studies should focus on:

-

Quantitative analysis of H₂S and sulfane sulfur production from NAC in various disease models and patient populations.

-

Elucidating the specific roles of the different H₂S-producing enzymes in mediating the effects of NAC.

-

Developing novel NAC analogues with enhanced H₂S-releasing properties for targeted therapeutic applications.

By embracing this new understanding of NAC's pharmacology, the scientific and medical communities can better harness its therapeutic potential for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openheart.bmj.com [openheart.bmj.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aquaphoenixsci.com [aquaphoenixsci.com]

- 14. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 16. Detection of sulfane sulfur species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-Acetylcysteine and Hydrogen Sulfide in Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cysteamine's Role in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine (B1669678), a naturally occurring aminothiol, and its oxidized form, cystamine (B1669676), have emerged as promising therapeutic candidates in a range of neurodegenerative disease models. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of cysteamine, with a focus on Huntington's Disease (HD), Parkinson's Disease (PD), and Alzheimer's Disease (AD). It details the quantitative outcomes of key studies, outlines experimental methodologies, and visualizes the core signaling pathways implicated in cysteamine's mechanism of action. Cysteamine's ability to cross the blood-brain barrier makes it an attractive molecule for targeting central nervous system pathologies.[1][2][3][4][5] Its multifaceted mechanism of action, including antioxidant properties, modulation of protein aggregation, and enhancement of neurotrophic factor expression, positions it as a significant compound of interest in the development of disease-modifying therapies.[4][5]

Core Mechanisms of Action

Cysteamine exerts its neuroprotective effects through several interconnected pathways:

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cysteamine has been shown to increase the levels of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[4][6] This is a key mechanism underlying its protective effects in various neurodegenerative models.

-

Antioxidant Activity: By increasing intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (B108866) (GSH), cysteamine helps to mitigate oxidative stress, a common pathological feature of many neurodegenerative diseases.[4]

-

Inhibition of Transglutaminase (TGase): In Huntington's Disease models, cysteamine has been shown to inhibit the activity of transglutaminase 2 (TG2), an enzyme implicated in the crosslinking and aggregation of mutant huntingtin (mHtt) protein.[7] Cystamine, which is reduced to cysteamine in vivo, is believed to inhibit TG2 by promoting the formation of an allosteric disulfide bond.[8][9]

-

Activation of the Nrf2 Pathway: Cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification genes.[4][5]

Data Presentation: Quantitative Outcomes of Cysteamine Treatment

The following tables summarize the key quantitative findings from preclinical studies of cysteamine and cystamine in models of Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease.

Table 1: Effects of Cysteamine/Cystamine in Huntington's Disease (HD) Animal Models

| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |

| Survival | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 19.5% increase in survival | [10] |

| R6/2 Mice | Cystamine (225 mg/kg, i.p.) | 17.0% increase in survival | [10] | |

| R6/2 Mice | Cystamine (225 mg/kg, oral) | 16.8% increase in survival | [10] | |

| Motor Performance | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | Significant improvement in rotarod performance | [10] |

| Neuropathology | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 68% reduction in striatal mHtt aggregates | [11] |

| R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 47% reduction in cortical mHtt aggregates | [11] | |

| R6/2 Mice | Cystamine (112 mg/kg, i.p.) | Significant delay in striatal neuron atrophy (WT: 134 µm²; R6/2 untreated: 57 µm²; R6/2 treated: 92 µm²) | [11][12] | |

| R6/2 Mice | Untreated | ~12% decline in striatal neurons at 12 weeks | [13][14] | |

| Biochemical Markers | R6/2 Mice | Cystamine | Reduced elevated transglutaminase activity to control levels | [10] |

| R6/2 Mice | Cystamine | Normalized levels of Nε-(γ-L-glutamyl)-L-lysine (GGEL) | [10] | |

| In Vitro Neuroprotection | Primary Neurons (mHtt transfected) | Cysteamine | Strong neuroprotective effect (EC50 = 7.1 nM) | [15] |

Table 2: Effects of Cysteamine in Parkinson's Disease (PD) Animal Models

| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |

| Dopaminergic Neuron Survival | MPTP-induced mouse model | Cysteamine (20 mg/kg/day, i.p.) pre-treatment | Ameliorated the loss of dopaminergic neurons | [16] |

| 6-OHDA-induced mouse model | Cystamine | Neurorestorative effects on nigral dopaminergic neurons | [3] | |

| Striatal Dopamine (B1211576) Levels | MPTP-induced mouse model | Cysteamine (20 mg/kg/day, i.p.) pre-treatment | Ameliorated the reduction in striatal dopamine concentrations | [16] |

| Motor Function | Thy1-α-Syn mice (early and late stage) | Cysteamine (20 mg/kg, i.p.) for 6 weeks | Significant improvements in motor performance | [17] |

| Alpha-Synuclein Pathology | Thy1-α-Syn mice | Cysteamine (20 mg/kg, i.p.) for 6 weeks | Reduction in fibrillation, phosphorylation, and total levels of human α-Syn | [17] |

| Biochemical Markers | MPTP-induced mouse model | Cysteamine (low dose) | Significantly suppressed reactive oxygen species (ROS) and malondialdehyde (MDA) | [16] |

| MPTP-induced mouse model | Cysteamine | Attenuated the reduction in GSH levels | [16] | |

| MPTP-induced mouse model | Cysteamine | Restored inhibited secretion of BDNF | [16] | |

| In Vitro Neuroprotection | 6-OHDA-treated iPSC-derived neurons (SNCA triplication) | Cysteamine | Significantly more intact/healthy neurites | [17] |

Table 3: Effects of Cysteamine in Alzheimer's Disease (AD) Animal Models

| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |